molecular formula C6H6K2O8S2 B588299 4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt CAS No. 156245-29-3

4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt

Cat. No.: B588299
CAS No.: 156245-29-3
M. Wt: 348.423
InChI Key: UHFCRLPIPXJSIR-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt is a chemical compound known for its antioxidant properties. It is structurally similar to vitamin E and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt typically involves the sulfonation of hydroquinone. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The product is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a white to off-white powder .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1,3-benzene disulfonic acid, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and various cellular components that are susceptible to oxidative stress .

Properties

IUPAC Name

dipotassium;4,5-dihydroxybenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOOGQLOHKJKHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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